

Chemical structure and properties of trimethoxy(octyl)silane

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Compound of Interest

Compound Name: Trimethoxy(octyl)silane

Cat. No.: B1346610

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An In-depth Technical Guide to **Trimethoxy(octyl)silane**

Introduction

Trimethoxy(octyl)silane (TMOS), also known as octyltrimethoxysilane, is an organofunctional silane with the chemical formula $C_{11}H_{26}O_3Si$.^[1] It is a versatile molecule widely utilized in materials science and chemical engineering as a surface modifying agent and coupling agent.^{[2][3]} Its bifunctional nature, possessing a hydrolyzable trimethoxysilyl group and a stable, hydrophobic octyl group, allows it to act as a molecular bridge between inorganic and organic materials.^{[1][2]} This guide provides a comprehensive overview of the chemical structure, properties, reaction mechanisms, and key experimental protocols relevant to the application of **trimethoxy(octyl)silane** for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Trimethoxy(octyl)silane consists of a central silicon atom bonded to three methoxy groups ($-OCH_3$) and one octyl group ($-C_8H_{17}$). The methoxy groups are susceptible to hydrolysis, which is the key to the compound's reactivity, while the long alkyl octyl chain imparts hydrophobic (water-repellent) characteristics to surfaces it modifies.^[1]

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Table 1: Compound Identification

Identifier	Value
CAS Number	3069-40-7
Molecular Formula	C ₁₁ H ₂₆ O ₃ Si[4]
Molecular Weight	234.41 g/mol [4]
Linear Formula	CH ₃ (CH ₂) ₇ Si(OCH ₃) ₃
SMILES	CCCCCCCC--INVALID-LINK--(OC)OC
InChI Key	NMEPHPOFYLLFTK-UHFFFAOYSA-N

| EC Number | 221-338-7 |

Physicochemical Properties

Trimethoxy(octyl)silane is a colorless to yellowish liquid at room temperature. Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Properties of **Trimethoxy(octyl)silane**

Property	Value
Form	Liquid
Density	0.907 g/mL at 25 °C[3]
Refractive Index (n _{20/D})	1.416[3]
Boiling Point	123 °C[5]
Flash Point	95 °C (203 °F) - closed cup
Vapor Pressure	11.9 hPa at 20°C[5]
Solubility	Soluble in common non-polar organic solvents. [4] Reacts with water.[4]

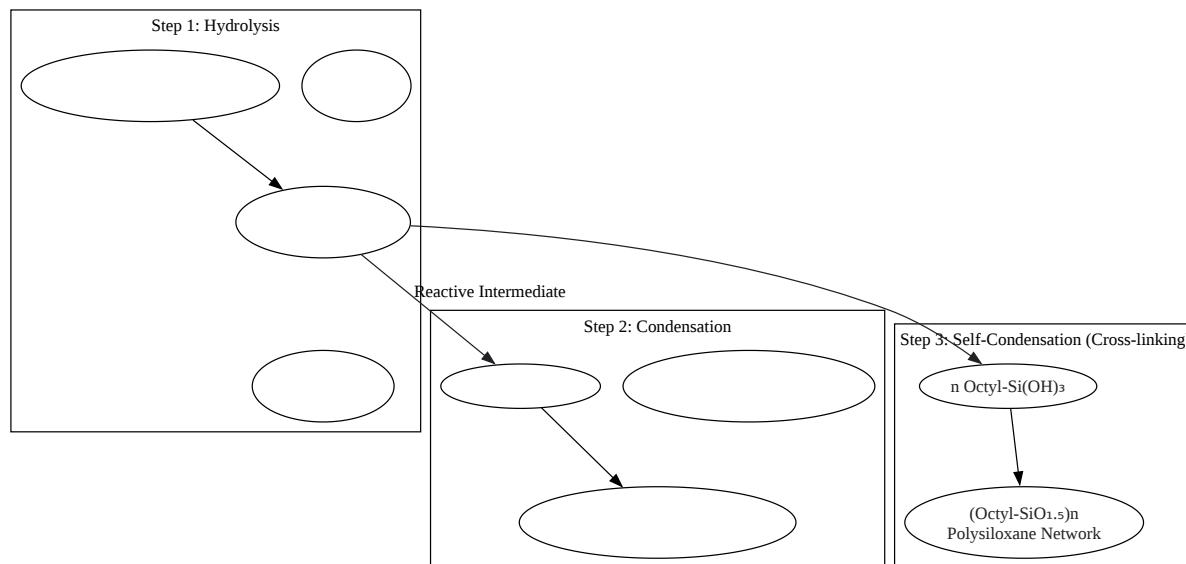
| Hydrolytic Sensitivity | Reacts slowly with moisture/water.[\[4\]](#) |

Core Reaction Mechanism: Hydrolysis and Condensation

The primary utility of **trimethoxy(octyl)silane** stems from its ability to undergo hydrolysis and condensation reactions. This two-step process allows it to form a stable, covalent polysiloxane network on hydroxylated surfaces.[\[1\]](#)

- Hydrolysis: In the presence of water, the three methoxy groups (-OCH₃) react to form reactive silanol groups (Si-OH) and methanol as a byproduct. This reaction can be catalyzed by acids or bases.[\[1\]](#)
- Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups (-OH) on a substrate surface (e.g., glass, metal oxides) to form stable siloxane bonds (Si-O-Substrate). Additionally, adjacent hydrolyzed silane molecules can undergo self-condensation to form a cross-linked siloxane network (Si-O-Si) on the surface.[\[1\]](#)

This process effectively grafts the hydrophobic octyl chains onto the substrate, transforming a hydrophilic surface into a hydrophobic one.[\[1\]](#)

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Experimental Protocols

Synthesis of Trimethoxy(octyl)silane via Hydrosilylation

Trimethoxy(octyl)silane is typically synthesized via the hydrosilylation of an alkene (1-octene) with a hydridosilane (trimethoxysilane) in the presence of a platinum-based catalyst.[6]

Materials:

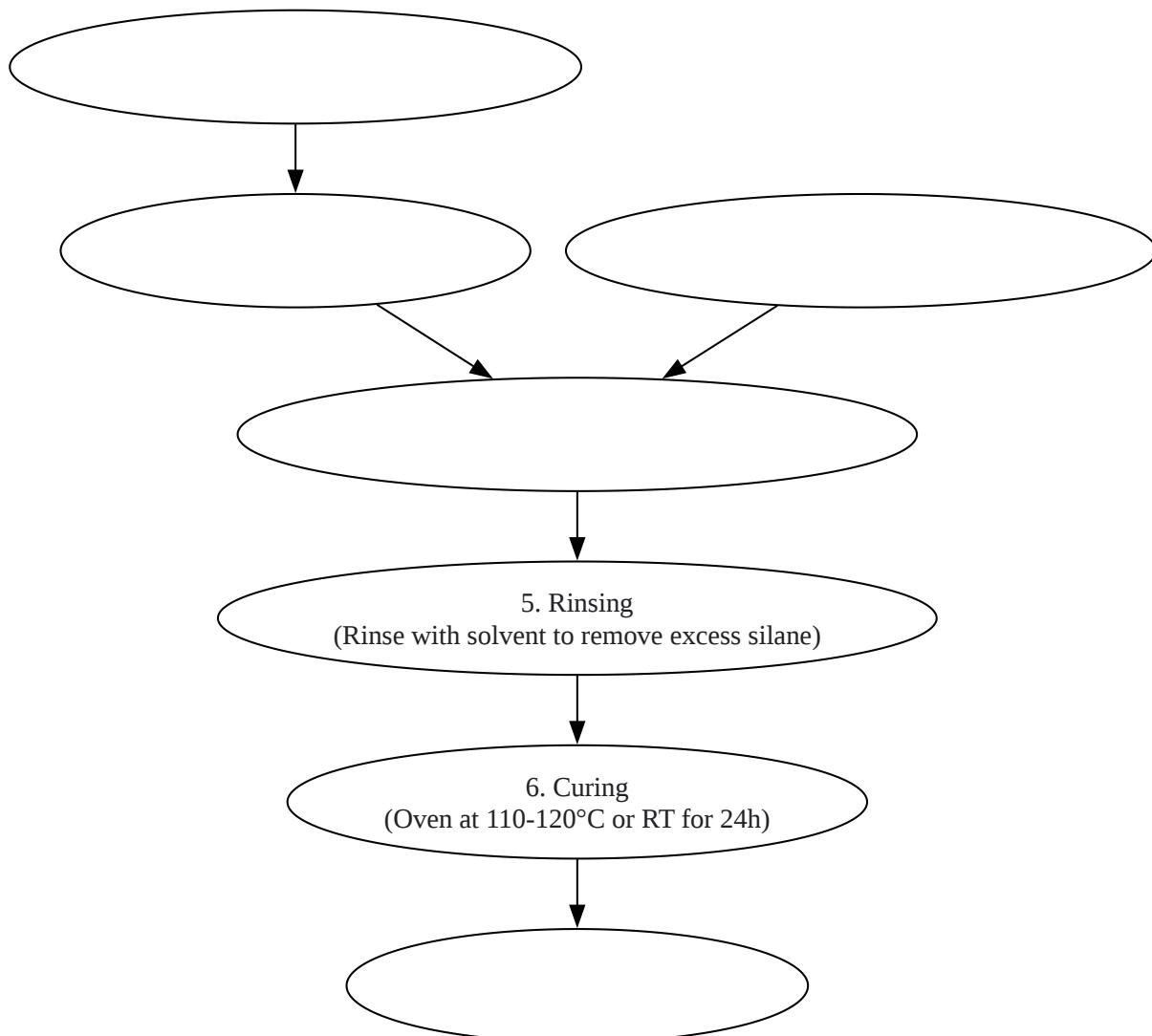
- 1-Octene
- Trimethoxysilane
- Platinum catalyst (e.g., Karstedt's catalyst, platinum-on-carbon)
- Reaction flask with a reflux condenser and dropping funnel
- Stirring apparatus
- Heating mantle
- Vacuum distillation setup

Protocol:

- To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 1-octene and the platinum catalyst.
- Begin stirring and gently heat the mixture to the desired reaction temperature (e.g., 60-80 °C).
- Add trimethoxysilane dropwise from the dropping funnel to the reaction flask over a period of 1-2 hours, controlling the addition rate to maintain the reaction temperature.
- After the addition is complete, continue to stir the mixture at the reaction temperature for an additional 1-2 hours to ensure the reaction goes to completion.
- Monitor the reaction progress using techniques such as Gas Chromatography (GC) or ^1H NMR spectroscopy.
- Once the reaction is complete, cool the mixture to room temperature.
- The crude product is then purified by vacuum distillation to remove the catalyst and any unreacted starting materials, yielding pure **trimethoxy(octyl)silane**.^[6]

Surface Modification of Glass Substrates

This protocol details the procedure for creating a hydrophobic surface on glass slides.^[7]

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Materials and Equipment:

- Glass substrates (e.g., microscope slides)
- **Trimethoxy(octyl)silane**

- Anhydrous solvent (e.g., Toluene or Ethanol)
- Detergent solution
- Deionized (DI) water
- Beakers, sonicator, oven, desiccator

Protocol:

- Substrate Cleaning: Thoroughly clean the glass substrates by sonicating them in a detergent solution for 15-20 minutes, followed by extensive rinsing with DI water. A final sonication in DI water for 15 minutes is recommended.[\[7\]](#)
- Surface Activation: Dry the cleaned substrates in an oven at 110-120 °C for at least one hour. This step removes adsorbed water and activates surface hydroxyl groups. Cool the substrates to room temperature in a desiccator before use.[\[7\]](#)
- Silane Solution Preparation: Prepare a 1-5% (v/v) solution of **trimethoxy(octyl)silane** in an anhydrous solvent like toluene or ethanol. For aqueous-alcoholic solutions, a 95% ethanol / 5% water solution adjusted to a pH of 4.5-5.5 with acetic acid can be used to pre-hydrolyze the silane.[\[7\]](#)
- Immersion: Immerse the cleaned, activated substrates into the silane solution for 30 minutes to 2 hours. The optimal time may vary depending on the desired surface coverage.[\[7\]](#)
- Rinsing: After immersion, remove the substrates and rinse them thoroughly with the fresh anhydrous solvent to remove any physisorbed silane molecules.
- Curing: Cure the coated substrates by heating in an oven at 110-120 °C for 30-60 minutes. Alternatively, curing can be performed at room temperature for 24 hours in a controlled humidity environment.[\[7\]](#)
- The modified substrates are now ready for characterization.

Characterization Protocols

5.3.1 Water Contact Angle Measurement This is the most direct method to quantify the hydrophobicity of the modified surface.

- Method: Sessile-drop goniometry.[\[8\]](#)
- Procedure: A small droplet (e.g., 5 μL) of DI water is carefully placed onto the modified surface using a precision syringe. An optical system with a camera captures the profile of the droplet. Software then analyzes the image to calculate the angle formed at the three-phase (solid-liquid-air) contact line.[\[8\]](#) A contact angle greater than 90° indicates a hydrophobic surface, with superhydrophobic surfaces typically exhibiting angles >150°.[\[9\]](#) For a robust characterization, both advancing and receding contact angles should be measured to determine contact angle hysteresis.[\[9\]](#)[\[10\]](#)

5.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to confirm the presence of the organosilane layer on the substrate.

- Method: Attenuated Total Reflectance (ATR-FTIR) is often preferred for surface analysis.
- Procedure: An untreated substrate is first analyzed to obtain a background spectrum. Then, the **trimethoxy(octyl)silane**-modified substrate is analyzed.
- Data Interpretation: The successful grafting of the silane is confirmed by the appearance of new peaks corresponding to the C-H stretching of the octyl chain (typically in the 2850-2960 cm^{-1} region). A reduction in the broad peak associated with surface Si-OH groups (around 3200-3600 cm^{-1}) and the appearance of Si-O-Si linkage peaks (around 1000-1100 cm^{-1}) also indicate a successful reaction.[\[11\]](#)[\[12\]](#)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of **trimethoxy(octyl)silane**.

Table 3: Representative NMR Data for **Trimethoxy(octyl)silane**

Nucleus	Chemical Shift (ppm)	Assignment
¹ H NMR	~3.58	s, 9H, Si(OCH₃)₃
	~1.2-1.4	m, 12H, -(CH ₂) ₆ -
	~0.88	t, 3H, -CH ₃
	~0.65	t, 2H, Si-CH ₂ -
¹³ C NMR	~50.5	Si(OCH ₃) ₃
	~33.0, 31.9, 29.3, 29.2, 22.7	-(CH ₂) ₆ -
	~14.1	-CH ₂ CH ₃
	~12.5	Si-CH ₂ -

| ²⁹Si NMR | ~ -42 to -44 | Si(OR)₃R' |

(Note: Actual chemical shifts may vary slightly depending on the solvent and experimental conditions. Data is compiled from typical values for alkyltrimethoxysilanes.)([\[13\]](#))

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